gamma-Cyclodextrin phosphate sodium salt
Overview
Description
Gamma-Cyclodextrin phosphate sodium salt is a pharmaceutical excipient used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs . It is also utilized in the treatment of inflammation, HIV, and neurological disorders by delivering targeted therapeutics . Gamma-Cyclodextrin is an octasaccharide derived from glucose . The alpha, beta, and gamma cyclodextrins correspond to six, seven, and eight glucose units, respectively .
Synthesis Analysis
The preparation of gamma-Cyclodextrin phosphate sodium salt is quite simple: by reacting a Cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent or an ether-based solvent, randomly phosphated Cyclodextrins are obtained . Using the reaction with phosphorous oxychloride, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C .
Molecular Structure Analysis
In gamma-Cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .
Physical And Chemical Properties Analysis
Gamma-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . Gamma-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .
Scientific Research Applications
Gamma-Cyclodextrin is a cyclic α-1,4-glucan composed of eight glucose units . It has a larger internal cavity, higher water solubility, and more bioavailability compared to alpha and beta cyclodextrins . This makes it suitable for a wide range of applications, especially in the food and pharmaceutical industries .
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Pharmacy and Medicine : Gamma-Cyclodextrin can form inclusion complexes with various hydrophobic guest molecules . This property is used in the pharmaceutical industry to improve the solubility and bioavailability of drugs .
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Food Industry : Gamma-Cyclodextrin is used in the food industry due to its ability to improve the stability and solubility of food ingredients .
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Cosmetics and Toiletries : The ability of gamma-Cyclodextrin to form inclusion complexes is also utilized in the cosmetics and toiletries industry to enhance the stability and effectiveness of various products .
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Catalysis : Gamma-Cyclodextrin can be used in catalysis. For example, it has been used in the formation of silver nanoparticles, serving as both the metal salt-reducing and nanoparticle-stabilizing agent .
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Biotechnology and Nanotechnology : Gamma-Cyclodextrin has applications in biotechnology and nanotechnology. For instance, it has been used in the coating of nano metal-organic frameworks (MOFs) for targeted drug delivery, catalysis, and sensing .
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Textile Production : Gamma-Cyclodextrin is used in the textile industry to improve the properties of textiles .
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Drug Delivery Systems : Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems . They are able to build aqueous soluble inclusion complexes with various small and large drug molecules . These molecules are used in the pharmaceutical field to improve the stability, solubility, and bioavailability of drug molecules .
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Enzymatic Production : Gamma-Cyclodextrin can be produced enzymatically . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of gamma-Cyclodextrin with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .
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Chromatography : Cyclodextrins can be used in chromatography . Their ability to form inclusion complexes with various hydrophobic guest molecules can be utilized to separate and analyze complex mixtures .
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Agriculture : Cyclodextrins can also find applications in agriculture . For example, they
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Pharmaceutical Applications : Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems . They are able to build aqueous soluble inclusion complexes with various small and large drug molecules . These molecules are used in the pharmaceutical field to improve the stability, solubility, and bioavailability of drug molecules .
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Enzymatic Production : Gamma-Cyclodextrin can be produced enzymatically . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of gamma-Cyclodextrin with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .
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Chromatography : Cyclodextrins can be used in chromatography . Their ability to form inclusion complexes with various hydrophobic guest molecules can be utilized to separate and analyze complex mixtures .
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Agriculture : Cyclodextrins can also find applications in agriculture . For example, they can be used to improve the solubility and stability of pesticides, thereby enhancing their effectiveness .
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Preparation of Ionic Cluster Mimic Membranes : Gamma-Cyclodextrin phosphate sodium salt can be used for the preparation of ionic cluster mimic membranes . These membranes can have various applications in fields like water treatment, gas separation, and energy storage .
Future Directions
Cyclodextrins, including gamma-Cyclodextrin, have been of great interest to scientists and researchers in both academia and industry for over a century . Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds . The excellent biocompatibility, selective recognition ability, and unique bioactive properties also make these Cyclodextrin-based functional systems especially attractive for biomedical applications .
properties
IUPAC Name |
octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSUJOFJLTTTK-KDMCOMQESA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80Na8O64P8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746892 | |
Record name | PUBCHEM_71312637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2112.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Cyclodextrin phosphate sodium salt | |
CAS RN |
199684-62-3 | |
Record name | PUBCHEM_71312637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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